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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding

affinity of a-desulfated cholecystokinin octapeptide (CCK-8). The document details the

quantitative binding data, experimental protocols for affinity determination, and the associated

signaling pathways, offering a critical resource for researchers in pharmacology and drug

development.

Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in

various physiological processes, including digestion, satiety, and anxiety. It exerts its effects

through two G protein-coupled receptors: CCK1 and CCK2. The most biologically active form of

CCK is the sulfated octapeptide (sCCK-8). However, the a-desulfated form of CCK-8 (nsCCK-

8) also occurs and exhibits a distinct receptor binding profile, making it a valuable tool for

differentiating between CCK receptor subtypes. This guide focuses on the binding

characteristics of nsCCK-8, providing a detailed analysis for scientific and research

applications.
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Quantitative Binding Data
The binding affinity of a-desulfated CCK-8 for CCK1 and CCK2 receptors has been determined

through various radioligand binding studies. The data consistently demonstrates that the

absence of the sulfate group on the tyrosine residue dramatically reduces the affinity for the

CCK1 receptor, while largely maintaining a high affinity for the CCK2 receptor. This differential

affinity is a key characteristic used in pharmacological studies.

Ligand Receptor Subtype Binding Affinity (Ki)
Binding Affinity
(IC50)

a-desulfated CCK-8 Human CCK1 ~800 nM >1000 nM

Human CCK2 ~125 nM 10 nM

Sulfated CCK-8 Human CCK1 ~0.8 nM 8 nM

Human CCK2 ~1.5 nM 3 nM

Table 1: Comparative Binding Affinities of a-desulfated and Sulfated CCK-8. This table

summarizes the approximate binding affinities (Ki and IC50 values) of a-desulfated and

sulfated CCK-8 for human CCK1 and CCK2 receptors. The data is compiled from multiple

radioligand binding studies.

Experimental Protocols
The determination of binding affinity for a-desulfated CCK-8 is primarily achieved through

competitive radioligand binding assays. Below are detailed methodologies for the key

experiments involved.

Membrane Preparation from Cells Expressing CCK
Receptors
A crucial first step in in vitro binding assays is the preparation of cell membranes enriched with

the receptor of interest.

Materials:
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Cells stably expressing human CCK1 or CCK2 receptors (e.g., CHO, HEK293 cells)

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with

protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose

Phosphate-Buffered Saline (PBS)

Dounce homogenizer or sonicator

High-speed centrifuge

Procedure:

Harvest cultured cells and wash twice with ice-cold PBS.

Resuspend the cell pellet in ice-cold Lysis Buffer.

Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

unbroken cells.

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to

pellet the cell membranes.

Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

Determine the protein concentration of the membrane preparation using a suitable method

(e.g., Bradford or BCA assay).

Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay
This assay determines the affinity of a-desulfated CCK-8 by measuring its ability to compete

with a radiolabeled ligand for binding to the CCK receptors.
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Materials:

Prepared cell membranes expressing CCK1 or CCK2 receptors

Radioligand: Typically [125I]CCK-8 (sulfated)

Unlabeled competitor: a-desulfated CCK-8

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

96-well microplates

Glass fiber filters

Filtration apparatus

Scintillation counter and scintillation fluid

Procedure:

In a 96-well microplate, add the following in order:

Assay Buffer

A range of concentrations of unlabeled a-desulfated CCK-8.

A fixed concentration of [125I]CCK-8 (typically at or below its Kd value).

The prepared cell membranes (typically 20-50 µg of protein per well).

Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in

Assay Buffer using a filtration apparatus. This separates the bound from the free radioligand.

Wash the filters rapidly with ice-cold Assay Buffer to remove any non-specifically bound

radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.

Non-specific binding is determined in the presence of a high concentration of unlabeled

sulfated CCK-8 (e.g., 1 µM).

Specific binding is calculated by subtracting the non-specific binding from the total binding.

The IC50 value (the concentration of a-desulfated CCK-8 that inhibits 50% of the specific

binding of the radioligand) is determined by non-linear regression analysis of the competition

curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1

+ [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Protein Coupling Assay ([35S]GTPγS Binding Assay)
This functional assay measures the activation of G proteins upon ligand binding to the receptor.

Materials:

Prepared cell membranes expressing CCK receptors

[35S]GTPγS

Unlabeled GTPγS

GDP

Agonist: a-desulfated CCK-8

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4

96-well microplates

Glass fiber filters

Filtration apparatus

Scintillation counter and scintillation fluid
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Procedure:

Pre-incubate the cell membranes with GDP (typically 10-30 µM) on ice for 15-30 minutes to

ensure G proteins are in their inactive, GDP-bound state.

In a 96-well microplate, add the following in order:

Assay Buffer

Varying concentrations of a-desulfated CCK-8.

The pre-incubated cell membranes.

[35S]GTPγS (typically 0.1-0.5 nM).

Incubate the plate at 30°C for 30-60 minutes.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Measure the filter-bound radioactivity using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of unlabeled

GTPγS (e.g., 10 µM).

The data is analyzed to determine the EC50 (potency) and Emax (efficacy) of a-desulfated

CCK-8 in stimulating [35S]GTPγS binding.

Signaling Pathways
Upon ligand binding, CCK receptors undergo a conformational change, leading to the

activation of intracellular signaling cascades. While both CCK1 and CCK2 receptors primarily

couple to Gq/11 proteins, they can also engage other G proteins, leading to a complex network

of downstream events.[1][2]

CCK1 Receptor Signaling
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The CCK1 receptor is known to couple to both Gq and Gs proteins.[1] Activation of Gq leads to

the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] Gs coupling, on

the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Both pathways can converge on the activation of mitogen-activated protein kinase (MAPK) and

phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[1]
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CCK1 Receptor Signaling Pathway.

CCK2 Receptor Signaling
The CCK2 receptor primarily couples to Gq/11 proteins, initiating the same PLC-mediated

cascade as the CCK1 receptor.[1][2] Additionally, CCK2 receptor activation has been shown to

involve Gα12/13, leading to the activation of RhoA and subsequent downstream effects.[1]

Similar to the CCK1 receptor, the CCK2 receptor can also activate the MAPK and PI3K/Akt

signaling pathways.[1][2]
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CCK2 Receptor Signaling Pathway.

Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the key experimental protocols described

above.
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Start: Cultured Cells

Harvest & Wash Cells

Lyse Cells in Buffer

Low-Speed Centrifugation (1,000 x g)
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Membrane Preparation Workflow.
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Start: Competitive Binding Assay
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Competitive Radioligand Binding Assay Workflow.

Conclusion
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The a-desulfated cholecystokinin octapeptide is a critical pharmacological tool for the study of

CCK receptors due to its pronounced selectivity for the CCK2 receptor over the CCK1 receptor.

This technical guide has provided a detailed overview of its binding affinity, the experimental

protocols used to determine these properties, and the downstream signaling pathways that are

activated. The provided data and methodologies are intended to support researchers and drug

development professionals in their efforts to understand the complex roles of the CCK system

in health and disease and to facilitate the development of novel therapeutics targeting these

receptors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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